molecular formula C15H12FIO3 B3709460 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde CAS No. 346611-57-2

4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde

Cat. No.: B3709460
CAS No.: 346611-57-2
M. Wt: 386.16 g/mol
InChI Key: MZLHPUDAABLUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde is an aromatic compound with a complex structure that includes fluorine, iodine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common method includes the iodination of a methoxy-substituted benzaldehyde, followed by the introduction of the fluorophenylmethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Oxidation: 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzoic acid.

    Reduction: 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes due to its aromatic structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde largely depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanism are limited.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for selective modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FIO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLHPUDAABLUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FIO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801202267
Record name 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346611-57-2
Record name 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346611-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801202267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Reactant of Route 6
4-[(4-Fluorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.